Bak BH3 -

Bak BH3

Catalog Number: EVT-243328
CAS Number:
Molecular Formula: C₇₂H₁₂₅N₂₅O₂₄
Molecular Weight: 1724.90
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bak BH3 is derived from the BH3 domain of Bak, can antagonize the function of Bcl-xL in cells.
Source and Classification

Bak is classified as a member of the Bcl-2 family, which includes both pro-apoptotic and anti-apoptotic proteins. The Bak protein is primarily located in the mitochondria and is activated by BH3-only proteins, which are a subset of Bcl-2 family members that promote apoptosis by binding to and activating pro-apoptotic proteins like Bak and Bax . The specific interaction between Bak and BH3 domains is critical for initiating apoptotic signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bak BH3 peptides often involves recombinant DNA technology, where genes encoding the BH3 domain are cloned into expression vectors. These vectors are then introduced into host cells (commonly Escherichia coli) to produce the protein. Following expression, purification techniques such as affinity chromatography are employed to isolate the Bak BH3 peptides from cellular lysates.

For structural studies, techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are used to determine the conformation and interactions of Bak with various BH3-only proteins. Molecular dynamics simulations further aid in understanding the dynamic behavior of these complexes under physiological conditions .

Molecular Structure Analysis

Structure and Data

The Bak protein consists of several alpha helices, with the BH3 domain being crucial for its function. The structure of Bak reveals a hydrophobic groove that accommodates BH3 peptides from activator proteins. Studies have shown that binding of these peptides induces conformational changes in Bak that lead to its activation and oligomerization .

Key data regarding the structure include:

  • Molecular Weight: Approximately 23 kDa for full-length Bak.
  • Key Residues: The hydrophobic residues within the BH3 domain play a significant role in binding interactions.
  • Structural Confirmation: Crystal structures have been determined at resolutions around 2.5 Å, providing detailed insights into the binding interfaces .
Chemical Reactions Analysis

Reactions and Technical Details

Bak undergoes various chemical reactions upon interaction with BH3-only proteins. The primary reaction involves:

  1. Binding: The initial interaction between Bak and BH3 peptides occurs through hydrophobic interactions within the hydrophobic groove.
  2. Oligomerization: Following binding, Bak monomers aggregate to form oligomers, which are essential for mitochondrial membrane permeabilization.
  3. Cytochrome c Release: This oligomerization facilitates the release of cytochrome c from mitochondria into the cytosol, triggering downstream apoptotic signaling pathways .

Experimental techniques such as surface plasmon resonance (SPR) have been employed to quantify these interactions and measure binding affinities.

Mechanism of Action

Process and Data

The mechanism by which Bak is activated involves a two-step process:

  1. Transient Binding: Activator BH3-only proteins bind to Bak's hydrophobic groove, inducing conformational changes that promote oligomerization.
  2. Autoactivation: Once activated, Bak can further activate neighboring inactive Bak monomers through a process known as transactivation, where active Bak binds to dormant forms, enhancing their activation .

This mechanism highlights the critical role of protein-protein interactions in regulating apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Bak is soluble in detergent solutions but can aggregate in aqueous environments.
  • Stability: Stability varies with temperature and pH; optimal conditions are typically around physiological pH (7.4).

Chemical Properties

  • Binding Affinity: The affinity of various BH3 peptides for Bak has been quantified using SPR; typical dissociation constants (KDK_D) range from low micromolar to nanomolar levels depending on the specific peptide .
  • Post-translational Modifications: Phosphorylation and ubiquitination can modulate Bak's activity and stability.
Applications

Scientific Uses

Bak BH3 domains have significant implications in cancer research due to their role in apoptosis regulation. Understanding these interactions can lead to:

  • Therapeutic Targets: Compounds that mimic or inhibit BH3 domains are being explored as potential cancer therapies.
  • Biomarkers: Changes in Bak expression or activity can serve as biomarkers for cancer prognosis or treatment responses.
  • Research Tools: Synthetic BH3 peptides are used in laboratory assays to probe apoptotic pathways and screen for novel anticancer agents .
Molecular Mechanisms of Bak BH3 in Apoptotic Regulation

Role of Bak BH3 in Mitochondrial Outer Membrane Permeabilization (MOMP)

Bak BH3 is a critical α-helical domain within the Bak protein that directly executes mitochondrial outer membrane permeabilization (MOMP), the irreversible commitment point in intrinsic apoptosis. During apoptosis, Bak undergoes conformational activation involving the exposure of its N-terminus and BH3 domain, enabling homo-oligomerization. This oligomerization generates proteolipidic pores (2–4 nm diameter) in the mitochondrial outer membrane, facilitating cytochrome c release into the cytosol [1] [8]. The BH3 domain serves dual roles: (1) as an activation site when exposed in dormant Bak, and (2) as a ligand that engages the hydrophobic groove of neighboring Bak molecules to propagate oligomerization. This "BH3-in-groove" interaction initiates membrane insertion of Bak’s α5-α6 hairpin, disrupting lipid integrity through curvature stress and pore formation [2] [8]. Genetic ablation of Bak/Bax renders cells resistant to MOMP, underscoring their non-redundant functions as effector proteins [1].

Table 1: Key Steps in Bak-Driven MOMP

StepMolecular ProcessFunctional Outcome
1. Bak activationExposure of N-terminus and BH3 domain via direct/indirect triggersDormant Bak transitions to activated monomer
2. BH3:groove engagementActivated Bak BH3 binds hydrophobic groove of adjacent BakAsymmetric dimer formation
3. OligomerizationCore domain (α2-α5) dimerization and latch domain (α6-α8) interactionsHigher-order pore complex assembly
4. Membrane porationα5-α6 hairpin insertion and lipid restructuringCytochrome c efflux and caspase activation

Interaction Dynamics with Anti-Apoptotic Bcl-2 Family Proteins

Bak BH3 binds anti-apoptotic Bcl-2 family proteins with variable affinity, dictating apoptotic susceptibility. Surface plasmon resonance and co-immunoprecipitation studies reveal a hierarchy of interactions: Bak BH3 binds Mcl-1 (KD ≈ 0.2 µM) and Bcl-XL (KD ≈ 0.5 µM) with higher affinity than Bcl-2 (KD > 1 µM) [6] [9]. This differential binding enables context-specific regulation:

  • Mcl-1 sequestration: Dominantly inhibits Bak by occupying its BH3 domain, preventing Bak autoactivation. Hepatocyte-specific Mcl-1 deletion triggers Bak-dependent apoptosis, reversible by Puma or Noxa disruption [6].
  • Bcl-XL displacement: "Sensitizer" BH3-only proteins (e.g., Bad) displace Bak BH3 from Bcl-XL, enabling Bak activation. Bcl-B uniquely antagonizes Bax but not Bak, highlighting effector-specific regulation [9].
  • Dual neutralization: Combined loss of Bcl-XL and Mcl-1 in hepatocytes induces apoptosis requiring collaborative BH3-only proteins (Bid, Bim, Puma, Noxa), demonstrating functional redundancy [6].

Table 2: Anti-Apoptotic Protein Interactions with Bak BH3

Anti-Apoptotic ProteinBinding Affinity for Bak BH3Functional Consequence
Mcl-1High (KD ≈ 0.2 µM)Primary Bak inhibitor; deletion causes spontaneous apoptosis
Bcl-XLModerate (KD ≈ 0.5 µM)Secondary Bak constraint; synergizes with Mcl-1
Bcl-2Low (KD > 1 µM)Minor Bak regulation; preferentially binds Bax
Bcl-BNegligibleNo direct Bak inhibition; specific Bax suppressor

Structural Basis of Bak BH3-Mediated Activation

The atomic mechanisms of Bak activation involve precise conformational rearrangements initiated by BH3 interactions. Crystal structures of Bak bound to BH3 ligands (e.g., Bim, Pxt1) reveal:

  • Canonical groove engagement: The Bak BH3 helix (residues 72–88) inserts into the hydrophobic groove of another Bak molecule via conserved hydrophobic residues (Leu78, Ile81, Ile85, Val74) and a salt bridge (Asp83–Arg127) [7] [10].
  • Helix α1 destabilization: BH3 binding disrupts an electrostatic network (Arg42–Asp90, Glu46–Arg137) at the groove’s base, unfolding helix α1’s C-terminus. This exposes the Bak BH3 domain, enabling trans-activation [10].
  • Allosteric consequences: Helix α1 unfolding releases the α1–α2 loop, facilitating core domain dimerization and membrane insertion. Rational ligand design confirms destabilization is activation-competent, while helix α1 stabilization inactivates Bak [10].Non-canonical activation by BH3-only proteins (e.g., BMF, HRK) targeting alternative sites remains debated, though structural data overwhelmingly support groove-mediated triggering [5] [7].

Direct vs. Indirect Activation Models

BH3-only proteins activate Bak through hierarchical mechanisms:

  • Direct activators (Bid, Bim, Puma): Transiently engage Bak’s groove via "hit-and-run" kinetics (low-affinity; KD ≈ 15–100 µM), inducing conformational activation. Bid cleavage (tBid) amplifies extrinsic apoptosis signals [1] [4].
  • Sensitizers (Bad, Noxa, Bik): Neutralize anti-apoptotic guards (e.g., Bad→Bcl-XL, Noxa→Mcl-1), displacing sequestered direct activators or Bak itself [3] [5].
  • Collaborative network: Hepatocyte apoptosis requires combined BH3-only inputs: Bid/Bim initiate activation, while Puma/Noxa enhance efficacy by suppressing Mcl-1/Bcl-XL. Quadruple KO (Bid/Bim/Puma/Noxa) retains residual apoptosis, implicating auxiliary BH3-only contributions [6].

Kinetic Differences in Activation Pathways

Bak activation exhibits distinct kinetic profiles based on triggers:

  • BH3-dependent activation: Direct activators (Bid BH3) rapidly permeabilize liposomes (t1/2 < 5 min) at low Bak concentrations (≤100 nM). This requires transient BH3:groove occupancy (Kon ≈ 104 M−1s−1) [4] [10].
  • Autoactivation: At high concentrations (>200 nM), Bak spontaneously oligomerizes via BH3:groove interactions between monomers (KD ≈ 67 µM). Mutations at BH3 residues (e.g., V74R, L78A) delay autoactivation but not direct activation [10].
  • Cooperation: Sub-threshold BH3-only input sensitizes Bak to autoactivation, lowering the critical concentration for poration. This kinetic synergy ensures rapid apoptosis upon mild stress [1] [10].

Table 3: Kinetic Parameters of Bak Activation Pathways

Activation ModeTriggerActivation Half-Time (t1/2)Key Molecular Determinant
DirectBid/Bim BH3< 5 minTransient BH3:groove occupancy (low affinity)
AutoactivationBak BH3 (self)> 20 minBak concentration (>200 nM) and residue V74/L78
CooperativeBid BH3 + Bak< 2 minSynergistic lowering of activation threshold

Properties

Product Name

Bak BH3

Molecular Formula

C₇₂H₁₂₅N₂₅O₂₄

Molecular Weight

1724.90

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